3,5-Difluoro-2-iodopyridine
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Overview
Description
3,5-Difluoro-2-iodopyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2IN. This compound is of significant interest due to its unique chemical properties, which arise from the presence of both fluorine and iodine atoms on the pyridine ring. These substituents impart distinct electronic and steric effects, making this compound a valuable building block in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-iodopyridine typically involves halogenation reactions. One common method is the iodination of 3,5-difluoropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cross-Coupling Reactions: The compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products include azido, amino, or thiol-substituted pyridines.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3,5-Difluoro-2-iodopyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-iodopyridine in various applications is primarily based on its ability to participate in specific chemical reactions. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom facilitates cross-coupling reactions. These properties enable the compound to interact with molecular targets, such as enzymes and receptors, through covalent or non-covalent binding .
Comparison with Similar Compounds
- 3,5-Difluoro-2-chloropyridine
- 3,5-Difluoro-2-bromopyridine
- 3,5-Difluoro-2-methylpyridine
Comparison: Compared to its analogs, 3,5-Difluoro-2-iodopyridine is unique due to the presence of the iodine atom, which provides distinct reactivity in cross-coupling reactions. The fluorine atoms contribute to the compound’s electron-withdrawing properties, making it less basic and more stable than its chlorinated or brominated counterparts .
Properties
IUPAC Name |
3,5-difluoro-2-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-4(7)5(8)9-2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAGRKHLTBHFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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